molecular formula C28H27N3O6 B2943392 4-benzoyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891125-09-0

4-benzoyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2943392
CAS RN: 891125-09-0
M. Wt: 501.539
InChI Key: RTOFETPJKXSMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A similar method might be used for the synthesis of 4-benzoyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to 4-benzoyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been designed and synthesized for their potential anticancer properties. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were evaluated against several cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of compounds with the 1,3,4-oxadiazole moiety have also been explored. For example, thiosemicarbazide derivatives used as precursors for synthesizing various heterocyclic compounds, including 1,3,4-oxadiazole ring systems, demonstrated antimicrobial activity (Elmagd et al., 2017). Additionally, derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones showed promising antibacterial and antioxidant properties (Karanth et al., 2019).

Synthesis and Characterization of Heterocyclic Compounds

The synthesis of heterocyclic compounds, including those containing the 1,3,4-oxadiazole ring, is a significant area of research due to their diverse biological activities. Studies have detailed the synthesis routes and characterization of such compounds, offering insights into their potential applications in developing new therapeutic agents and materials with unique properties (Bondock et al., 2016).

Inhibition of Cyclooxygenase-2 (COX-2)

Research has also delved into the anti-inflammatory properties of benzophenone appended oxadiazole derivatives, specifically their role as cyclooxygenase-2 (COX-2) antagonists. These compounds were shown to ameliorate inflammatory conditions in models of paw edema, highlighting their potential as therapeutic agents for inflammation-related disorders (Puttaswamy et al., 2018).

properties

IUPAC Name

4-benzoyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O6/c1-4-34-22-16-21(17-23(35-5-2)25(22)36-6-3)27-30-31-28(37-27)29-26(33)20-14-12-19(13-15-20)24(32)18-10-8-7-9-11-18/h7-17H,4-6H2,1-3H3,(H,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOFETPJKXSMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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